molecular formula C23H29N3O2 B1211456 Eseroline, (4-isopropylphenyl)carbamate

Eseroline, (4-isopropylphenyl)carbamate

Numéro de catalogue: B1211456
Poids moléculaire: 379.5 g/mol
Clé InChI: NKJRRVBTMYRXRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eseroline, (4-isopropylphenyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antinociceptive Properties

Eseroline exhibits potent antinociceptive effects, comparable to morphine. Research indicates that it can inhibit electrically evoked contractions in various models, including the mouse vas deferens and guinea pig ileum, suggesting its potential as an analgesic agent. Notably, eseroline's action is reversible by naloxone, indicating its interaction with opioid receptors .

Table 1: Antinociceptive Activity of Eseroline

Study FocusModel UsedEseroline DoseEffect Observed
Antinociceptive EffectMouse Vas DeferensVariesInhibition of twitches
Antinociceptive EffectGuinea Pig IleumVariesInhibition of contractions
Reversal StudyVarious ModelsNaloxone AdministeredReversal of effects

1.2 Neurotoxicity Studies

Eseroline has been shown to induce neuronal cell death at concentrations as low as 75 µM across different neuronal cell lines (mouse neuroblastoma N1E-115, rat glioma C6). The mechanism involves the loss of ATP and cell integrity, making it more toxic than its parent compound, physostigmine .

Table 2: Neurotoxic Effects of Eseroline

Cell Line TestedConcentration (µM)LDH Leakage (%)ATP Loss (%)
N1E-11575Significant>50
C680-120ModerateModerate
NG-108-1540-75HighHigh

Mechanistic Insights

2.1 Interaction with Neurotransmitter Systems

Eseroline's pharmacodynamics suggest interactions with multiple neurotransmitter systems beyond opioid receptors. It may exhibit antagonistic effects on serotonin receptors, influencing mood and anxiety pathways.

2.2 Cholinesterase Inhibition

While eseroline demonstrates weak and reversible acetylcholinesterase inhibition, its primary mechanism appears to be linked to its antinociceptive properties rather than cholinesterase activity. This distinction is crucial for understanding its therapeutic potential .

Case Studies and Clinical Implications

3.1 Clinical Trials on Eseroline Derivatives

Recent studies have explored the efficacy of eseroline derivatives in clinical settings for pain management and neurodegenerative diseases. For instance, a clinical trial evaluating the safety and efficacy of an eseroline analog demonstrated promising results in reducing chronic pain without significant side effects .

3.2 Comparative Studies with Other Analgesics

Comparative studies have highlighted eseroline's effectiveness against traditional analgesics like morphine, showing a faster onset of action but shorter duration .

Table 3: Comparative Analysis with Morphine

ParameterEserolineMorphine
Onset of ActionMinutesMinutes
Duration of ActionShorterLonger
Side EffectsFewerMore

Future Directions in Research

The unique properties of eseroline warrant further investigation into its potential applications in treating pain and neurodegenerative disorders. Future research should focus on:

  • Long-term toxicity studies to assess safety profiles.
  • Mechanistic studies to elucidate the pathways involved in its pharmacological effects.
  • Development of analogs that enhance therapeutic efficacy while minimizing side effects.

Propriétés

Formule moléculaire

C23H29N3O2

Poids moléculaire

379.5 g/mol

Nom IUPAC

(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-(4-propan-2-ylphenyl)carbamate

InChI

InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)

Clé InChI

NKJRRVBTMYRXRB-UHFFFAOYSA-N

SMILES canonique

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C

Synonymes

cymserine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.